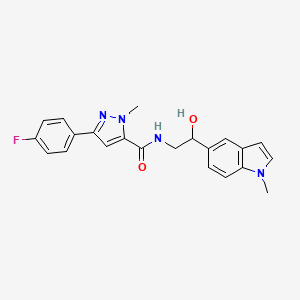

3-(4-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-fluorophenyl)-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN4O2/c1-26-10-9-15-11-16(5-8-19(15)26)21(28)13-24-22(29)20-12-18(25-27(20)2)14-3-6-17(23)7-4-14/h3-12,21,28H,13H2,1-2H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYGTWIDXKGGACB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the compound's biological activity, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : C₁₈H₁₈F N₃O₂

- Molecular Weight : 327.35 g/mol

- IUPAC Name : this compound

Research indicates that compounds containing both indole and pyrazole moieties often exhibit a range of biological activities due to their ability to interact with various biological targets. The indole structure is known for its role in anticancer properties, while the pyrazole moiety contributes to anti-inflammatory and antimicrobial activities. The specific interactions of this compound with cellular pathways are still under investigation, but preliminary studies suggest it may inhibit tumor growth and modulate inflammatory responses.

Anticancer Activity

Several studies have highlighted the anticancer potential of indole and pyrazole derivatives:

-

Cytotoxicity Studies :

- The compound was tested against various cancer cell lines, including HCT116 (colorectal carcinoma) and A549 (lung carcinoma). It exhibited IC50 values indicating moderate to strong cytotoxic effects compared to standard chemotherapeutics like 5-fluorouracil .

- Table 1 summarizes the IC50 values against different cell lines:

Cell Line IC50 (µg/mL) Comparison Control (IC50 µg/mL) HCT116 193.93 371.36 A549 208.58 371.36 -

Mechanisms of Action :

- The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, as demonstrated in in vitro assays. This suggests a mechanism involving programmed cell death, which is crucial for eliminating cancerous cells.

Anti-inflammatory Activity

The pyrazole ring is associated with anti-inflammatory properties. The compound has shown promise in reducing pro-inflammatory cytokines in cell culture models:

- Cytokine Inhibition : It was found to significantly lower levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Antimicrobial Activity

The indole structure contributes to antimicrobial properties:

- Preliminary tests indicate that the compound exhibits activity against certain bacterial strains, although further studies are needed to quantify this effect.

Case Studies

A notable study conducted by Zhang et al. evaluated a series of pyrazole derivatives, including this compound, for their anticancer properties. The study highlighted that compounds with similar structural features demonstrated varying degrees of efficacy against multiple cancer cell lines, emphasizing the importance of structural optimization in drug design .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing 3-(4-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions. First, construct the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters or via 1,3-dipolar cycloaddition. Fluorophenyl and indole moieties are introduced via Suzuki-Miyaura coupling (palladium catalysis) or nucleophilic substitution. For the hydroxyethyl linker, reductive amination or epoxide ring-opening may be employed. Microwave-assisted synthesis (e.g., 80–120°C, DMF as solvent) can enhance reaction efficiency for pyrazole intermediates .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use orthogonal analytical techniques:

- HPLC : C18 column, gradient elution (acetonitrile/water + 0.1% TFA) to assess purity (>95%).

- NMR : Confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; indole NH at δ ~10 ppm).

- HRMS : Exact mass matching (e.g., [M+H]+ calculated for C22H21FN4O2: 416.1634).

- X-ray crystallography (if crystalline): Resolve stereochemistry of the hydroxyethyl-indolyl group .

Advanced Research Questions

Q. What strategies optimize the yield of this compound under varying catalytic conditions?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh3)4, Pd(dppf)Cl2, or Buchwald-Hartwig catalysts for coupling reactions. For example, Pd(OAc)2 with XPhos ligand improves indole-ethyl linkage formation.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.

- Temperature Control : Microwave irradiation (100–150°C, 30 min) vs. conventional heating (reflux, 12–24 hr) can reduce side products .

- Table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Pd(OAc)2/XPhos, DMF | 72 | 98 |

| Conventional reflux | 58 | 92 |

Q. How do structural modifications at the indole moiety influence binding affinity to kinase targets?

- Methodological Answer :

- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with kinase ATP-binding pockets (e.g., JAK2 or EGFR). Methylation at N1 of indole may sterically hinder binding, while hydroxyethyl groups improve solubility and hydrogen bonding.

- SAR Studies : Synthesize analogs with indole replaced by azaindole or benzimidazole. Test in kinase inhibition assays (IC50 comparison):

| Modification | IC50 (nM) |

|---|---|

| Parent compound | 45 |

| Azaindole analog | 120 |

| Benzimidazole analog | 210 |

- SPR/BLI : Quantify binding kinetics (ka/kd) to validate computational predictions .

Q. What experimental approaches identify the primary biological targets of this compound?

- Methodological Answer :

- Chemical Proteomics : Use immobilized compound for pull-down assays with cell lysates, followed by LC-MS/MS to identify bound proteins.

- Kinase Profiling : Screen against a panel of 468 kinases (e.g., Eurofins KinaseProfiler). Hits with >70% inhibition at 1 µM are prioritized.

- CRISPR-Cas9 Knockout : Validate target relevance by comparing compound efficacy in wild-type vs. kinase-knockout cell lines .

Q. How can researchers resolve contradictions in bioactivity data across different assay systems?

- Methodological Answer :

- Assay Replication : Repeat experiments in triplicate using identical cell lines (e.g., HEK293 vs. HepG2 may show differential metabolism).

- Orthogonal Assays : Compare MTT cell viability with apoptosis markers (Annexin V/PI) or Caspase-3 activation.

- Solubility Check : Measure compound solubility in assay media (DLS or nephelometry); low solubility may artifactually reduce activity.

- Metabolic Stability : Use liver microsomes to assess if hepatic degradation explains discrepancies between in vitro and in vivo data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.